molecular formula C10H11NO B149963 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde CAS No. 136558-73-1

3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde

Cat. No. B149963
M. Wt: 161.2 g/mol
InChI Key: OARHPMLAZCVXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is a chemical compound that has been extensively researched for its potential applications in various fields. It is a pyrrole derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied in detail.

Scientific Research Applications

3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). Additionally, it has been investigated for its potential use in the development of biosensors and as a fluorescent probe for detecting metal ions.

Mechanism Of Action

The mechanism of action of 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is not fully understood. However, it has been found to inhibit the growth of certain microorganisms, such as Staphylococcus aureus, by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms, such as Staphylococcus aureus, and to induce apoptosis in cancer cells. Additionally, it has been found to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in lab experiments is its versatility. It can be used in a variety of applications, such as in the development of biosensors and OLEDs. Additionally, it has been found to have antimicrobial, antifungal, and antitumor properties, making it a potential candidate for drug development. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to certain cells, such as human fibroblasts, at high concentrations.

Future Directions

There are several future directions for the research of 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde. One potential direction is the development of this compound as a drug for the treatment of microbial infections and cancer. Additionally, further research could be conducted to investigate its potential use in the development of biosensors and OLEDs. Furthermore, research could be conducted to investigate the potential of this compound as a fluorescent probe for detecting metal ions in biological samples.

Synthesis Methods

The synthesis of 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been achieved by different methods. One of the most common methods is the reaction of 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde with ethynylmagnesium bromide in the presence of a copper catalyst. Another method involves the reaction of 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde with trimethylsilylacetylene in the presence of tetrabutylammonium fluoride. These methods have been optimized to produce high yields of the compound.

properties

CAS RN

136558-73-1

Product Name

3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

4-ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde

InChI

InChI=1S/C10H11NO/c1-5-9-7(2)10(6-12)11(4)8(9)3/h1,6H,2-4H3

InChI Key

OARHPMLAZCVXST-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=C1C#C)C)C)C=O

Canonical SMILES

CC1=C(N(C(=C1C#C)C)C)C=O

synonyms

1H-Pyrrole-2-carboxaldehyde,4-ethynyl-1,3,5-trimethyl-(9CI)

Origin of Product

United States

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